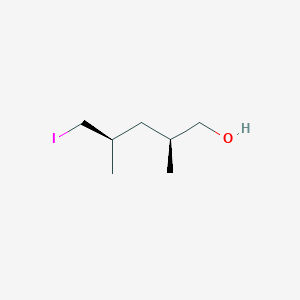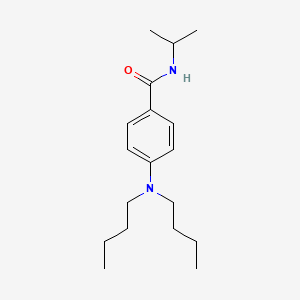
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol is an organic compound characterized by the presence of an iodine atom, two methyl groups, and a hydroxyl group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol typically involves the iodination of a suitable precursor. One common method is the reaction of 2,4-dimethylpentan-1-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving purification and isolation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: The major products include 2,4-dimethylpentan-1-one or 2,4-dimethylpentanal.
Reduction: The major product is 2,4-dimethylpentane.
Substitution: The major products vary depending on the substituent introduced, such as 2,4-dimethylpentan-1-amine or 2,4-dimethylpentan-1-ol derivatives.
Aplicaciones Científicas De Investigación
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving the modification of biomolecules and the investigation of biological pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules. These interactions play a crucial role in the compound’s biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-5-iodo-2,4-dimethylheptane: Similar in structure but with a longer carbon chain.
(2S,4R)-4-iodo-2,4-dimethylpentan-1-ol: Similar in structure but with the iodine atom at a different position.
(2S,4R)-5-bromo-2,4-dimethylpentan-1-ol: Similar in structure but with a bromine atom instead of iodine.
Uniqueness
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol is unique due to the specific positioning of the iodine atom and the two methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
913183-57-0 |
|---|---|
Fórmula molecular |
C7H15IO |
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H15IO/c1-6(4-8)3-7(2)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Clave InChI |
DOZXIMGRZSFOPF-RQJHMYQMSA-N |
SMILES isomérico |
C[C@@H](C[C@@H](C)CI)CO |
SMILES canónico |
CC(CC(C)CI)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)



![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
